5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-carboxamide class, characterized by a triazole core substituted with a benzyl group at position 1 and a carboxamide group at position 2. The benzyl substituent (2,5-dimethylbenzyl) and the amide-linked aryl group (3-chloro-2-methylphenyl) introduce steric bulk and electronic modulation, distinguishing it from structurally related analogs. Such derivatives are often explored for pharmacological applications, leveraging the triazole ring’s hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
5-amino-N-(3-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-7-8-12(2)14(9-11)10-25-18(21)17(23-24-25)19(26)22-16-6-4-5-15(20)13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAVNRHQGNUHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
- IUPAC Name : 5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Molecular Formula : C21H19ClN4O2
- Molecular Weight : 394.86 g/mol
Synthesis
The compound can be synthesized through a series of reactions involving the triazole ring formation and subsequent functionalization. The synthetic pathway typically involves:
- Formation of the triazole ring via a click chemistry approach.
- Introduction of the carboxamide group through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| 9 | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| 9 | HepG2 | 1.4 | Thymidylate synthase inhibition |
These derivatives exhibited better efficacy than standard chemotherapy agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria:
These results indicate that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or pathways crucial for cell survival:
- Anticancer Mechanism : The inhibition of thymidylate synthase leads to disrupted DNA synthesis in cancer cells.
- Antimicrobial Mechanism : Triazoles may inhibit the synthesis of ergosterol in fungal membranes or interfere with bacterial protein synthesis.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Study on Anticancer Activity : A study evaluated various triazole derivatives for their cytotoxicity against multiple cancer cell lines, revealing that certain substitutions significantly enhanced their activity .
- Antimicrobial Evaluation : Another research effort focused on synthesizing triazole-linked compounds and assessing their antibacterial properties against common pathogens like E. coli and S. aureus .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this triazole can inhibit the growth of various cancer cell lines. Notably:
- Case Study : A derivative demonstrated IC50 values ranging from 0.2 to 83.9 μM against human colon adenocarcinoma and breast cancer cells, indicating moderate to high potency .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against a range of pathogens. Preliminary studies suggest:
- Mechanism : The compound may disrupt cell wall synthesis or function in bacteria and fungi.
- In vitro Tests : Triazole compounds have exhibited effective inhibition against Candida albicans and Staphylococcus aureus, showcasing broad-spectrum antimicrobial activity .
Agricultural Chemistry
Pesticide Development
The compound is being explored for its potential use as a pesticide or herbicide. Its structural characteristics suggest it could effectively target specific pests or weeds while minimizing harm to non-target organisms.
Materials Science
Advanced Material Development
Research into the application of this compound in materials science is ongoing. Potential applications include:
- Polymers and Coatings : The unique properties of triazole derivatives may lead to advancements in the development of durable and functional materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in:
Heterocyclic Core : Pyrazole-carboxamides (e.g., a–3p) vs. triazole-carboxamides (target compound, ). Triazoles exhibit enhanced dipole interactions and metabolic resistance compared to pyrazoles .
Substituents :
- Benzyl Group : The target compound’s 2,5-dimethylbenzyl substituent contrasts with analogs like 2-chlorobenzyl () or 4-fluorobenzyl (). Methyl groups enhance lipophilicity, while halogens (Cl, F) increase polarity and electronic effects .
- Amide-Linked Aryl Group : The 3-chloro-2-methylphenyl group in the target compound differs from 3-fluoro-4-methylphenyl () or thienylmethyl (). Chloro groups improve binding affinity in hydrophobic pockets, whereas fluorine enhances bioavailability .
Physicochemical Properties
*Estimated based on substituent contributions.
Q & A
Q. Key Optimization Parameters :
- Reaction temperature (60–80°C for cycloaddition) and solvent polarity (DMF or THF) significantly impact yield .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Advanced: How can crystallographic data contradictions be resolved during structural refinement of this compound?
Crystallographic refinement using SHELXL () requires:
- Data Validation : Cross-checking against WinGX/ORTEP () to identify anisotropic displacement mismatches or misplaced hydrogen atoms.
- Twinning Analysis : If data shows high R-factor discrepancies, use SHELXD to detect twinning and apply TWIN/BASF commands in SHELXL .
- Density Functional Theory (DFT) Validation : Compare experimental bond lengths/angles with computational models (e.g., Gaussian) to resolve ambiguities in electron density maps .
Example : A study on a triazole derivative reported a 0.02 Å deviation in C-N bond lengths between crystallographic and DFT data, resolved by refining thermal parameters .
Basic: What spectroscopic techniques are critical for characterizing substituent effects in this compound?
- NMR :
- FT-IR : Carboxamide C=O stretch (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 412.12 m/z) .
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Chlorine vs. Fluorine : Chlorine at the 3-position (3-chloro-2-methylphenyl) enhances neuroprotective activity (IC₅₀ = 12 μM) compared to fluorine analogs (IC₅₀ = 28 μM) due to increased lipophilicity and target binding .
- Benzyl Substitution : 2,5-Dimethylbenzyl improves blood-brain barrier permeability over unsubstituted benzyl (logP = 3.2 vs. 2.7) .
Q. Table: Activity Comparison of Analogues
Advanced: What computational strategies predict binding interactions with biological targets?
- Molecular Docking (AutoDock/Vina) : Screens against kinases (e.g., GSK-3β) using the triazole-carboxamide scaffold as a hinge-binding motif .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen-bond donors from NH₂ and halogen interactions) using Schrödinger Phase .
Case Study : A triazole-carboxamide analog showed 30% higher binding free energy (−9.2 kcal/mol) to GSK-3β than the parent compound (−7.1 kcal/mol) after fluorine substitution .
Basic: How to troubleshoot low yields in the final coupling step of the synthesis?
- Activation Issues : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for higher coupling efficiency (yield increases from 45% to 72%) .
- Solvent Optimization : Use DCM instead of DMF to reduce side reactions (e.g., racemization) .
- Stoichiometry : Excess amine (1.5 equiv.) drives the reaction to completion .
Advanced: What strategies validate conflicting bioassay data (e.g., cytotoxicity vs. neuroprotection)?
- Dose-Response Curves : Repeat assays across 5–100 μM with triplicate measurements to identify non-monotonic effects .
- Off-Target Screening : Use a kinase inhibitor library (e.g., Eurofins) to rule out cross-reactivity .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolites contribute to toxicity .
Example : A compound showed cytotoxicity at >50 μM (CC₅₀ = 58 μM) but neuroprotection at 10–20 μM, resolved by adjusting dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
